2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid
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Overview
Description
Scientific Research Applications
Diastereoselective Synthesis
Research by Estermann and Seebach (1988) on diastereoselective alkylation of 3-aminobutanoic acid derivatives, including methods that may relate to the synthesis or functionalization of compounds similar to 2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid, outlines a synthetic approach that enhances the selectivity and potential applicability of these compounds in complex organic syntheses (Estermann & Seebach, 1988).
Electrochemical Properties and Applications
Kowsari et al. (2018) synthesized N-benzoyl derivatives of isoleucine, including compounds structurally related to this compound, to study their impact on the electrochemical properties of conductive polymer films. This research points towards the potential of these compounds in enhancing the performance of supercapacitors, highlighting their importance in the development of energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Fluorinated Amino Acids Synthesis
Pigza, Quach, and Molinski (2009) reported on the stereoselective synthesis of fluorinated amino acids starting from compounds such as 4,4,4-trifluoro-3-methylbutanoic acid, showcasing methods that might be applicable to the fluorination or modification of this compound derivatives for pharmaceutical or material science applications (Pigza, Quach, & Molinski, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-7(2)10(12(16)17)14-11(15)8-4-3-5-9(13)6-8/h3-7,10H,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSJGRXGSFUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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